REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH2:5][CH:6]([C:8](=[CH:10][CH:11]=1)[OH:9])[OH:7].N1C=C(C2CCCN2C)C=CC=1>>[NH2:1][CH2:2][CH2:3][C:4]1[CH:11]=[CH:10][C:8]([OH:9])=[C:6]([OH:7])[CH:5]=1
|
Name
|
[3H]Dopamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC=1CC(O)C(O)=CC1
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC(=C1)C1N(C)CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the suspension was incubated at 37° C. for another 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment
|
Duration
|
12 s
|
Type
|
CUSTOM
|
Details
|
The perfusate was collected directly into scintillation vials, to which scintillation fluid
|
Type
|
ADDITION
|
Details
|
was added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |